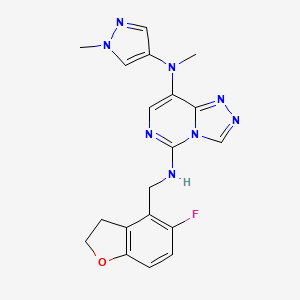

EED ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H19FN8O |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

5-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-N-methyl-8-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine-5,8-diamine |

InChI |

InChI=1S/C19H19FN8O/c1-26-10-12(7-24-26)27(2)16-9-22-19(28-11-23-25-18(16)28)21-8-14-13-5-6-29-17(13)4-3-15(14)20/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22) |

InChI Key |

JCTREINTRHPOKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)N(C)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of EED in the Polycomb Repressive Complex 2 (PRC2)

An In-Depth Technical Guide to the Discovery and Synthesis of Embryonic Ectoderm Development (EED) Ligands For Researchers, Scientists, and Drug Development Professionals

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a vital role in cellular differentiation and development by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27). This repressive chromatin mark is essential for maintaining gene silencing. The core of the PRC2 complex consists of three subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit; Suppressor of zeste 12 (SUZ12); and Embryonic Ectoderm Development (EED).[1]

EED serves as a critical scaffolding protein that stabilizes the PRC2 complex.[2] Furthermore, EED contains an aromatic cage that recognizes and binds to the trimethylated H3K27 (H3K27me3), the product of PRC2's own catalytic activity. This binding allosterically activates EZH2, enhancing its methyltransferase activity and propagating the H3K27me3 mark across chromatin.[3] Given that the dysregulation of PRC2 activity is implicated in numerous cancers, targeting the components of this complex has emerged as a promising therapeutic strategy.[1][4] While inhibitors targeting the catalytic subunit EZH2 have been developed, targeting the EED subunit offers an alternative allosteric inhibition mechanism that can overcome resistance to EZH2 inhibitors.[2]

This guide focuses on the discovery and synthesis of small molecule ligands that bind to EED, with a particular focus on the well-characterized and potent inhibitor, EED226, which serves as a representative "EED ligand 1".

PRC2 Signaling Pathway and EED's Role

The following diagram illustrates the central role of EED within the PRC2 complex and its mechanism of action.

Caption: PRC2 complex regulation and the inhibitory action of EED ligands.

Discovery of EED Ligands: A Workflow

The discovery of potent and selective EED inhibitors like EED226 often follows a structured drug discovery pipeline, beginning with high-throughput screening (HTS) and culminating in preclinical candidates.

Caption: A typical workflow for the discovery of EED inhibitors.

This compound: EED226 and Other Key Inhibitors

A significant breakthrough in targeting EED was the development of EED226 by Novartis.[2][5][6] This compound emerged from a structure-guided design campaign that began with an HTS hit.[5] EED226 is a potent, selective, and orally bioavailable allosteric inhibitor that binds directly to the H3K27me3 binding pocket of EED.[5][7] This binding prevents the allosteric activation of the PRC2 complex, thereby inhibiting its methyltransferase activity.[8]

Quantitative Data on EED Ligands

The following table summarizes the inhibitory and binding activities of EED226 and other notable EED ligands.

| Compound | Target | Assay Type | IC50 | Kd | Cell Line | Cellular Activity (IC50) | Reference |

| EED226 | PRC2 | Enzymatic Assay | 23.4 nM | - | G401 | 0.22 µM (ELISA) | [2][8] |

| EED | AlphaScreen Binding | 22 nM | - | Karpas-422 | 0.08 µM (Antiproliferative) | [2][7] | |

| EEDi-5285 | EED | Binding Assay | 0.2 nM | - | Pfeiffer | 20 pM (Antiproliferative) | [2] |

| KARPAS422 | 0.5 nM (Antiproliferative) | [2] | |||||

| A-395 | PRC2 | Radioactivity Assay | 18 nM | - | - | 90 nM (H3K27 methylation) | [2] |

| APG-5918 | EED | Binding Assay | 1.2 nM | - | EZH2-mutant DLBCL | Nanomolar range | [2] |

| FTX-6058 | EED | - | - | - | - | - | [2] |

| DC-PRC2in-01 | EZH2-EED PPI | FP Binding Assay | 4 µM | 4.56 µM | Pfeiffer, KARPAS422 | < 10 µM | [9][10] |

| UNC5114/5115 | EED | - | - | 1.14 µM | - | - | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in EED ligand development.

AlphaScreen-Based EED-H3K27me3 Binding Assay

This assay is commonly used to screen for compounds that disrupt the interaction between EED and the H3K27me3 peptide.[2][12]

-

Principle: The assay relies on the proximity of donor and acceptor beads. One bead is conjugated to the EED protein, and the other to a biotinylated H3K27me3 peptide (via streptavidin). When EED and the peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction will reduce the signal.[12]

-

Reagents:

-

Recombinant EED protein.

-

Biotinylated H3K27me3 peptide.

-

Streptavidin-coated acceptor beads.

-

Glutathione-coated donor beads (assuming a GST-tagged EED).

-

Assay buffer.

-

Test compounds (e.g., EED226).

-

-

Procedure:

-

Add the EED protein and donor beads to the wells of a microplate and incubate.

-

Add the test compounds at various concentrations.

-

Add the biotinylated H3K27me3 peptide and acceptor beads.

-

Incubate in the dark to allow binding to reach equilibrium.

-

Read the plate on an AlphaScreen-capable reader.

-

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[12]

PRC2 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.[8][12]

-

Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM), often radiolabeled, to a histone substrate (e.g., nucleosomes or H3 peptide).[2]

-

Reagents:

-

Recombinant PRC2 complex.

-

Nucleosome or H3 peptide substrate.

-

Radiolabeled [³H]-SAM.

-

Stimulatory H3K27me3 peptide.

-

Test compounds.

-

Scintillation fluid and filter plates.

-

-

Procedure:

-

The PRC2 enzyme, substrate, and stimulatory peptide are incubated with varying concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of [³H]-SAM.

-

The reaction is allowed to proceed for a set time and then stopped.

-

The reaction mixture is transferred to a filter plate to capture the methylated substrate.

-

Unincorporated [³H]-SAM is washed away.

-

Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The amount of incorporated radioactivity is a measure of enzyme activity. The IC50 is calculated from the dose-response curve of the inhibitor.[12]

Synthesis of a Pyridone-Containing EED Inhibitor Scaffold

The synthesis of EED226 and similar pyridone-containing inhibitors involves multi-step organic synthesis. While the exact, detailed synthesis of EED226 is proprietary, published literature provides routes to analogous structures, such as pyridone-containing EZH2 inhibitors, which share key structural motifs.[13][14] A generalized synthetic approach is outlined below.

-

N-Alkylation of a Pyridone Core: The synthesis often begins with the N-alkylation of a substituted 2-pyridone with a suitable haloacetate ester (e.g., ethyl bromoacetate).[14]

-

Amide Coupling: The resulting ester is hydrolyzed to a carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, EDCI). This step introduces the diversity element of the molecule.[14]

-

Cyclization/Core Formation: For many inhibitors, a key step is the formation of a fused heterocyclic ring system. This can be achieved through various cyclization strategies depending on the desired core (e.g., triazolopyrimidine in EED226).[5]

-

Functional Group Interconversion and Final Coupling: Subsequent steps involve modifying functional groups and performing a final coupling reaction, often a Suzuki or similar cross-coupling reaction, to install the final aromatic or heteroaromatic group.[4]

Mechanism of Allosteric Inhibition

EED inhibitors like EED226 function not by targeting the active site of EZH2, but by occupying the aromatic cage of EED that normally binds H3K27me3. This competitive binding prevents the allosteric activation required for full PRC2 catalytic activity.

Caption: Allosteric inhibition of PRC2 by an EED-binding ligand.

Conclusion

The discovery of potent and selective EED ligands, exemplified by EED226, represents a significant advancement in epigenetic therapy. These molecules provide a novel allosteric mechanism for inhibiting PRC2 activity, offering a promising therapeutic strategy for cancers driven by PRC2 dysregulation and a potential avenue to overcome resistance to direct EZH2 inhibitors. The continued exploration of structure-activity relationships and the development of new synthetic routes will be crucial in optimizing these ligands into next-generation cancer therapeutics.

References

- 1. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EED226 | EED inhibitor | Probechem Biochemicals [probechem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. promegaconnections.com [promegaconnections.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]

EED as a Therapeutic Target in Cancer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is a hallmark of numerous cancers.[1][2][3] As the catalytic core of PRC2, EZH2 has been the primary focus of therapeutic development. However, challenges such as acquired resistance and compensatory mechanisms have highlighted the need for alternative strategies.[1][4][5] Targeting the Embryonic Ectoderm Development (EED) subunit offers a distinct and promising approach. EED is essential for the stability and allosteric activation of the PRC2 complex.[1][4][6] Inhibitors that bind to EED can disrupt PRC2's function through a novel mechanism, potentially overcoming the limitations of EZH2-targeted therapies.[1][5] This guide provides an in-depth overview of EED as a therapeutic target, detailing the underlying biology, the development of small molecule inhibitors, comprehensive preclinical and clinical data, and key experimental methodologies.

The Role of the PRC2 Complex and EED in Oncology

The PRC2 complex is a histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional gene silencing.[1][4][7] This complex comprises three core subunits: EZH2 (or its homolog EZH1), Suppressor of Zeste 12 (SUZ12), and EED.[4][7][8]

-

EZH2/1: The catalytic subunit that transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to H3K27.

-

SUZ12: A scaffolding protein that stabilizes the complex and is essential for its catalytic activity.

-

EED: A WD40 repeat-containing protein that serves two critical functions:

-

Scaffolding: It stabilizes the PRC2 complex, which is essential for EZH2's function.[4][6]

-

Allosteric Activation: EED contains an "aromatic cage" that recognizes and binds to the H3K27me3 mark.[7] This binding event induces a conformational change in EZH2, allosterically stimulating its methyltransferase activity by 10- to 20-fold.[5] This creates a positive feedback loop, propagating the H3K27me3 repressive mark across chromatin.[6][9]

-

Dysregulation of PRC2, often through overexpression or gain-of-function mutations in EZH2, leads to aberrant silencing of tumor suppressor genes, driving oncogenesis in various cancers, including diffuse large B-cell lymphoma (DLBCL), prostate cancer, and malignant peripheral nerve sheath tumors.[4][5][10][11]

Signaling Pathway and Mechanism of Inhibition

Targeting EED disrupts the PRC2 complex's function by preventing its allosteric activation. Small molecule inhibitors bind to the H3K27me3-binding pocket on EED, competitively blocking the interaction that stimulates EZH2's catalytic activity. This leads to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[4][7]

Caption: PRC2 pathway and the mechanism of EED inhibition.

Small Molecule Inhibitors of EED

Several classes of small molecules targeting EED have been developed, with allosteric inhibitors being the most advanced. These compounds have demonstrated potent anti-cancer activity in preclinical models and have entered clinical trials.[4]

Allosteric Inhibitors in Preclinical Development

These inhibitors bind directly to the H3K27me3 pocket of EED, preventing the allosteric activation of PRC2.

| Compound | Target | IC50 (Binding/Enzymatic) | Key Cell Line(s) | Cellular Activity (IC50/GI50) | Reference(s) |

| EED226 | EED | 17.6 nM (Binding) | Karpas-422 | 0.08 µM (Antiproliferative) | [4][5] |

| 0.22 µM (G-401 ELISA) | G-401 | 2.9 µM (ELISA for Compound 11) | [4] | ||

| BR-001 | EED | 4.5 nM (Binding) | Karpas-422, Pfeiffer | Potent antiproliferative effect | [6] |

| A-395 | EED | 18 nM (Enzymatic) | Pfeiffer | 90 nM (H3K27me3 Cell Assay) | [4] |

| HJM-353 | EED | 21 nM (EED-H3K27me3 Binding) | WSU-DLCL2 | 33.8 nM (Antiproliferative) | [12] |

| PRC2 (EZH2/1) | 15 nM / 21 nM (Enzymatic) | G401 (Resistant) | Active in tazemetostat-resistant cells | [12] | |

| EEDi-5285 | EED | 0.2 nM (Binding) | Karpas-422 | 0.5 nM (Antiproliferative) | [5] |

| Unnamed EEDi | EED | 7 nM (Enzymatic) | Karpas-422 | 27 nM (GI50) | [13] |

In Vivo Efficacy of Preclinical EED Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| EED226 | Karpas-422 (DLBCL) Xenograft | 40 mg/kg, p.o. for 32 days | Complete tumor regression | [4][5] |

| BR-001 | Karpas-422 & Pfeiffer (DLBCL) Xenografts | Twice daily, p.o. | Robust antitumor activity | [6] |

| CT26 Syngeneic (Colon) | 30 mg/kg, p.o. | 59.3% tumor growth inhibition | [6] | |

| A-395 | Pfeiffer (DLBCL) Xenograft | Not specified | Antitumor efficacy | [4] |

| EEDi-5285 / EEDi-1056 | Karpas-422 (DLBCL) Xenograft | 50 mg/kg, p.o. for 28 days | 100% TGI, sustained for 72 days post-treatment | [5] |

| HJM-353 | Karpas-422 (NHL) Xenograft | 5-20 mg/kg, p.o., b.i.d. | Significant tumor volume reduction | [12] |

| xKATO III (Gastric) Xenograft | 100 mg/kg, p.o., b.i.d. | Significant tumor volume reduction | [12] | |

| Unnamed EEDi | DLBCL Xenograft | 10 & 50 mg/kg | Tumor regression | [13] |

EED Inhibitors in Clinical Trials

Several EED inhibitors have progressed into clinical development, primarily for advanced solid tumors and lymphomas.[4]

| Compound | Developer | Phase | Indication(s) | Status/Key Findings | Reference(s) |

| MAK683 | Novartis | Phase I/II (NCT02900651) | Advanced Malignancies (DLBCL, Sarcoma, NPC, etc.) | Well-tolerated; clinical activity observed in DLBCL and Epithelioid Sarcoma. ORR was 5.8%. | [4][14][15] |

| APG-5918 | Ascentage Pharma | Phase I | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | Potent preclinical activity (IC50 = 1.2 nM); robust in vivo tumor activity in mouse models. | [4][16] |

| FTX-6058 | Fulcrum Therapeutics | Phase I | Sickle Cell Disease | N/A for cancer | [4] |

| ORIC-944 | ORIC Pharmaceuticals | Phase I | Advanced Solid Tumors | In clinical development | [4] |

Overcoming Resistance and Future Directions

A key advantage of targeting EED is its potential to overcome resistance to EZH2 inhibitors.[1][4][5] Resistance to EZH2 inhibitors can occur through secondary mutations in the EZH2 gene or activation of parallel survival pathways.[17] Studies have shown that cell lines resistant to EZH2 inhibitors remain sensitive to EED inhibitors like EED226.[4][17]

Combination Therapies: Preclinical data suggest strong synergistic potential for EED inhibitors. Combinations with PI3K/AKT inhibitors, BTK inhibitors (acalabrutinib), PARP inhibitors (olaparib), and immunotherapy (anti-CTLA4) have shown enhanced anti-tumor activity across DLBCL, SCLC, and melanoma models.[13]

PROTACs: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of EED are an emerging strategy. By linking an EED-binding molecule to an E3 ligase ligand, these degraders can eliminate the EED protein entirely, offering a potentially more durable inhibition of the PRC2 complex.[1][4][5]

Caption: Mechanism of action for an EED-targeting PROTAC.

Key Experimental Protocols

The discovery and characterization of EED inhibitors rely on a suite of biochemical and cellular assays.

Biochemical Binding and Activity Assays

-

AlphaScreen (Amplified Luminescent Proximity Homestead Assay):

-

Principle: A bead-based proximity assay used to measure the binding interaction between EED and a biotinylated H3K27me3 peptide. Donor and acceptor beads are brought into proximity by the binding event, generating a chemiluminescent signal.

-

Methodology: Recombinant EED protein is incubated with a biotinylated H3K27me3 peptide, streptavidin-coated acceptor beads, and protein A-conjugated donor beads (which bind an antibody against EED). Test compounds are added, and their ability to disrupt the EED-peptide interaction is measured as a decrease in the luminescent signal. IC50 values are calculated from dose-response curves.[4]

-

Application: High-throughput screening (HTS) and determination of binding affinity (IC50).[4]

-

-

Fluorescence Polarization (FP) Assay:

-

Principle: Measures the disruption of the EED-EZH2 or EED-H3K27me3 interaction. A small fluorescently labeled peptide (probe) is used. When bound to the larger EED protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by an inhibitor, the free probe tumbles rapidly, emitting depolarized light.

-

Methodology: A fluorescently tagged peptide derived from EZH2 or H3K27 is incubated with recombinant EED protein. The baseline polarization is measured. Test compounds are then titrated into the mixture. A decrease in fluorescence polarization indicates displacement of the probe.[18]

-

Application: HTS for inhibitors of protein-protein interactions.[18]

-

-

PRC2 Enzymatic Assay:

-

Principle: Measures the methyltransferase activity of the reconstituted PRC2 complex.

-

Methodology: The core PRC2 complex (EZH2, EED, SUZ12) is incubated with a histone substrate (e.g., nucleosomes), a methyl donor (SAM, often radiolabeled ³H-SAM), and a stimulatory H3K27me3 peptide. The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group onto the histone substrate is quantified using a scintillation counter. Inhibitors are added to determine their effect on enzymatic activity (IC50).[9][19]

-

Application: Quantifying the functional inhibition of PRC2 catalytic activity.

-

Cellular Assays

-

Cellular H3K27me3 Quantification (ELISA):

-

Principle: Measures the global levels of H3K27me3 within cells following inhibitor treatment.

-

Methodology: Cancer cells (e.g., Karpas-422) are treated with the EED inhibitor for a defined period (e.g., 72 hours). Histones are then extracted from the cells, typically via acid extraction. The levels of H3K27me3 in the lysate are quantified using a sandwich ELISA kit with antibodies specific for H3K27me3.[6]

-

Application: Confirming on-target activity in a cellular context.

-

-

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®):

-

Principle: Measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Methodology: Cells are seeded in multi-well plates and treated with a serial dilution of the EED inhibitor for an extended period (e.g., 9-15 days, due to the slow-acting nature of epigenetic drugs). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[6][12]

-

Application: Determining the antiproliferative effect of inhibitors (GI50/IC50).

-

In Vivo Models

-

Xenograft and Syngeneic Models:

-

Principle: To evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of an EED inhibitor in a living organism.

-

Methodology:

-

Xenograft: Human cancer cells (e.g., Karpas-422 DLBCL cells) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into vehicle and treatment groups. The inhibitor is administered (e.g., orally, twice daily), and tumor volume and body weight are monitored over time.[4][5][6]

-

Syngeneic: Murine cancer cells (e.g., CT26 colon carcinoma) are implanted into immunocompetent mice of the same genetic background. This model allows for the study of the inhibitor's effect on the tumor microenvironment and anti-tumor immune response.[6]

-

-

Application: Assessing in vivo efficacy (e.g., Tumor Growth Inhibition, TGI), tolerability, and impact on immune modulation.

-

Caption: Typical experimental workflow for EED inhibitor discovery.

References

- 1. Recent strategies targeting Embryonic Ectoderm Development (EED) for cancer therapy: Allosteric inhibitors, PPI inhibitors, and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the development of EED inhibitors to disable the PRC2 function - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00274K [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 8. Embryonic Ectoderm Development (EED) as a Novel Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EED - My Cancer Genome [mycancergenome.org]

- 11. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 12. EED inhibitor HJM-353 shows antitumor activity in preclinical models of cancer | BioWorld [bioworld.com]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase 1 Trial: APG-5918 an EED Inhibitor for Prostate Cancer Therapy – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]

- 17. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of EED in Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator, essential for maintaining transcriptional repression and cellular identity. Its catalytic activity, the methylation of histone H3 on lysine 27 (H3K27), is intricately controlled by its core subunits. Among these, the Embryonic Ectoderm Development (EED) protein emerges as a critical orchestrator, functioning not only as a structural scaffold but also as a sophisticated allosteric regulator. This technical guide provides an in-depth exploration of the multifaceted role of EED in histone methylation, offering insights into its mechanism of action, quantitative biochemical data, detailed experimental protocols, and the therapeutic potential of its inhibition.

The Core Function of EED within the PRC2 Complex

EED is an indispensable component of the PRC2 complex, which minimally consists of the catalytic subunit EZH2 (or its homolog EZH1), SUZ12, and EED.[1][2] The integrity and function of the PRC2 complex are critically dependent on the interplay of these core components.

1.1. Scaffolding and Stability: EED serves as a crucial scaffolding protein, stabilizing the PRC2 complex.[1][3] Its presence is essential for the stability and enzymatic activity of EZH2.[4] Depletion of EED leads to the destabilization of the entire PRC2 complex and a significant global reduction in H3K27me3 levels.[2]

1.2. The "Reader" of H3K27me3: A key feature of EED is its ability to recognize and bind to the trimethylated lysine 27 on histone H3 (H3K27me3), the very mark that PRC2 deposits.[2][5] This "reading" function is mediated by a specialized aromatic cage within its C-terminal WD40 repeat domain.[2][6] This interaction is not exclusive to H3K27me3; EED can also bind to other repressive trimethyl-lysine marks, such as H3K9me3 and H4K20me3, albeit with varying affinities.[2][6]

1.3. Allosteric Activation of PRC2: The binding of EED to H3K27me3 triggers a conformational change in the EZH2 subunit, leading to the allosteric activation of its methyltransferase activity.[2][3][7] This positive feedback loop is central to the propagation and maintenance of the repressive H3K27me3 mark across chromatin domains.[2][7] The interaction stimulates the folding of an unstructured region of EZH2, known as the stimulation-responsive motif (SRM), which in turn stabilizes the substrate-binding site of the EZH2 SET domain, enhancing its catalytic efficiency.[3][8]

Quantitative Data on EED Interactions and Inhibition

The biochemical interactions involving EED have been quantitatively characterized, providing valuable data for understanding its function and for the development of targeted inhibitors.

Table 1: Binding Affinities of EED for Histone Marks

| Ligand | Binding Affinity (Kd) | Method | Reference |

| H3K27me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [6] |

| H3K9me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [6] |

| H4K20me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [6] |

| H1K26me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [6] |

| Jarid2-K116me3 peptide | 8.82 ± 2.06 μM | Isothermal Titration Calorimetry (ITC) | [8] |

| H3K27me3 peptide | ~40 µM | In vitro binding assay | [8] |

| Wedelolactone | 2.82 µM | Co-immunoprecipitation Assay | [9] |

Table 2: Inhibitory Activities of Small Molecules Targeting EED

| Inhibitor | Target | IC50 | Assay | Reference |

| MAK683 | EED | 1.2 nM | EED Binding Assay | [2] |

| APG-5918 | EED | N/A (antiproliferative activity in nM range) | Cell-based Assay | [2] |

| FTX-6058 | EED | N/A | N/A | [2] |

| ORIC-944 | EED | N/A | N/A | [2] |

| Compound 5 (Novartis) | EED | 0.06 µM | AlphaScreen Binding Assay | [2] |

| Compound 32 | EED-EZH2 PPI | 32 µM | Binding Assay | [2] |

| Compounds 30 & 31 | EED-EZH2 PPI | 63.8 µM & 54.9 µM | FP-based Competitive Assay | [2] |

| BR-001 | EED-H3K27me3 Interaction | 4.5 nM | AlphaScreen Competition Binding Assay | [10] |

| EED226 | EED | N/A (effective in low nM range) | Cell-based and Biochemical Assays | [4] |

| A-395 | EED | N/A | Biochemical and Cellular Assays | [11] |

| Astemizole | EED-EZH2 Interaction | 93.80 µM | FP-based Assay | [12] |

| Apomorphine hydrochloride | EED-EZH2 Interaction | 15.50 µM | FP-based Assay | [4] |

Visualizing EED's Role: Pathways and Workflows

PRC2 Complex Assembly and Core Function

Caption: Core components and catalytic function of the PRC2 complex.

Allosteric Activation of PRC2 by EED

Caption: Allosteric activation of PRC2 mediated by EED's binding to H3K27me3.

Experimental Workflow: Investigating EED's Function

Caption: A typical experimental workflow to investigate the role of EED.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the enzymatic activity of the PRC2 complex and assess the impact of EED and its interactions.

Materials:

-

Recombinant PRC2 complex (EZH2, EED, SUZ12)

-

Mononucleosomes or histone octamers as substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

H3K27me3 peptide (for stimulation assays)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

-

Scintillation counter and consumables

-

SDS-PAGE equipment and reagents

-

Phosphorimager (for radioactive detection)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of PRC2 complex (e.g., 50 nM), and substrate (e.g., 200 nM mononucleosomes).

-

Stimulation (Optional): For allosteric activation assays, add varying concentrations of H3K27me3 peptide to the reaction mixture.

-

Initiation: Start the reaction by adding ³H-SAM to a final concentration of 1 µM.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding SDS loading buffer.

-

Analysis:

-

Filter Paper Assay: Spot the reaction mixture onto P81 phosphocellulose filter paper, wash with sodium carbonate buffer to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE and Autoradiography: Run the samples on an SDS-PAGE gel, stain with Coomassie Blue to visualize total histones, and then expose the dried gel to a phosphor screen or X-ray film to detect the radiolabeled methylated histones.

-

Co-Immunoprecipitation (Co-IP) of the PRC2 Complex

This protocol is used to verify the interaction between EED and other PRC2 components in a cellular context.

Materials:

-

Cell culture expressing the proteins of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

Antibody against EED or another PRC2 subunit (e.g., EZH2, SUZ12)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS loading buffer)

-

Western blotting equipment and reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C for several hours or overnight.

-

Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., probe for EZH2 and SUZ12 after pulling down with an EED antibody).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EED

This protocol allows for the genome-wide mapping of EED binding sites, providing insights into the genomic regions regulated by PRC2.

Materials:

-

Cell culture

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonicator

-

ChIP-grade antibody against EED

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-EED antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify EED-bound regions.

Therapeutic Implications of Targeting EED

The critical role of EED in PRC2 function and its dysregulation in various cancers have made it an attractive therapeutic target.[5][13] Unlike EZH2 inhibitors that target the catalytic site, EED inhibitors offer an alternative strategy by disrupting the allosteric activation of PRC2.[2][11]

5.1. Allosteric Inhibition: Small molecules that bind to the H3K27me3-binding pocket of EED can prevent the allosteric activation of PRC2, leading to a reduction in global H3K27me3 levels and the reactivation of tumor suppressor genes.[2][10] Several such inhibitors are currently in preclinical and clinical development.[2]

5.2. Disruption of Protein-Protein Interactions: Another approach involves developing molecules that disrupt the interaction between EED and EZH2, which is essential for PRC2 integrity and function.[9][12] This can lead to the degradation of PRC2 components and a loss of its repressive activity.

5.3. Overcoming Resistance: EED inhibitors may be effective in cancers that have developed resistance to EZH2 inhibitors, providing a valuable second-line therapeutic option.[11]

Conclusion

EED is a linchpin in the regulation of histone methylation by the PRC2 complex. Its multifaceted role as a scaffold, a reader of repressive histone marks, and an allosteric activator of EZH2 underscores its importance in maintaining epigenetic landscapes. The quantitative understanding of its interactions and the development of detailed experimental methodologies have paved the way for a deeper comprehension of its function and have established EED as a promising target for epigenetic therapies in cancer and other diseases. The continued exploration of EED's intricate mechanisms will undoubtedly yield further insights into the complexities of chromatin regulation and open new avenues for therapeutic intervention.

References

- 1. In vitro histone methyltransferase assay [bio-protocol.org]

- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMTase activity assay [bio-protocol.org]

- 6. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Assessments of Novel and Potent Small-Molecule Inhibitors of EED–EZH2 Interaction of Polycomb Repressive Complex 2 by Computational Methods and Biological Evaluations [jstage.jst.go.jp]

- 13. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Allosteric Inhibition of PRC2 by EED Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the allosteric inhibition of the Polycomb Repressive Complex 2 (PRC2) through ligands targeting the Embryonic Ectoderm Development (EED) subunit. It details the underlying mechanism of action, presents quantitative data for key inhibitors, outlines relevant experimental protocols, and visualizes the critical pathways and workflows.

Core Concepts: The PRC2 Complex and the Role of EED

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for silencing gene expression, which is crucial for processes like embryonic development and cell differentiation.[1][2] Its primary function is to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[1][3] Dysregulation of PRC2 activity is implicated in various cancers, making it a significant therapeutic target.[4][5][6]

The core of the mammalian PRC2 complex consists of three essential subunits:

-

EZH2 (or its homolog EZH1): The catalytic subunit containing the SET domain that performs the histone methyltransferase (HMT) activity.[1][6]

-

SUZ12 (Suppressor of Zeste 12): A crucial component for the structural integrity and enzymatic activity of the complex.[1]

-

EED (Embryonic Ectoderm Development): A non-catalytic regulatory subunit that is indispensable for PRC2 function.[1][7]

EED performs a dual role. Firstly, it acts as a scaffold, stabilizing the PRC2 complex.[7] Secondly, and more critically for allosteric regulation, it contains a binding pocket, often referred to as an "aromatic cage," that recognizes and binds to the trimethylated H3K27 (H3K27me3) mark—the very product of PRC2's catalytic activity.[8][9] This binding event is not merely for anchoring; it induces a conformational change in EZH2 that allosterically stimulates its methyltransferase activity by 10- to 20-fold.[4][8][9] This positive feedback loop allows PRC2 to "read" existing H3K27me3 marks and "write" new ones on adjacent nucleosomes, propagating the repressive signal across chromatin domains.[8][10]

Mechanism of Allosteric Inhibition via EED Ligands

Allosteric inhibitors targeting EED exploit this natural activation mechanism. Instead of targeting the active site of the EZH2 enzyme, these small molecules are designed to competitively bind to the H3K27me3-binding pocket on EED.[4][10][11]

By occupying this aromatic cage, EED ligands physically prevent the binding of the activating H3K27me3 mark.[8][10] This disruption blocks the allosteric signal transmission to EZH2, thereby inhibiting the stimulation of PRC2's HMTase activity and preventing the propagation of the H3K27me3 repressive mark.[8] This strategy effectively disables PRC2 function, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in PRC2-dependent cancers.[7][11]

Targeting EED offers potential advantages over direct EZH2 inhibitors, including the ability to overcome resistance caused by certain EZH2 mutations and potentially affecting both EZH1- and EZH2-containing PRC2 complexes.[4][7]

Caption: PRC2 allosteric activation by H3K27me3 and competitive inhibition by EED ligands.

Quantitative Data for Key EED Ligands

The following table summarizes the reported activities of several well-characterized allosteric EED inhibitors across various biochemical and cellular assays.

| Inhibitor | Assay Type | Target/Cell Line | IC50 / Kd Value | Reference(s) |

| EED226 | EED-H3K27me3 AlphaScreen | Biochemical | IC50: < 12 µM | [7] |

| PRC2 HMT Assay | Biochemical | Nanomolar Potency | [4] | |

| Cellular H3K27me3 ELISA | G-401 cells | IC50: 220 nM | [7] | |

| Antiproliferative Assay | Karpas-422 cells | IC50: 80 nM | [7] | |

| A-395 | PRC2 HMT Assay (Radioactivity) | Biochemical | IC50: 18 nM | [7] |

| Cellular H3K27me3 Assay | - | IC50: 90 nM | [7] | |

| Binding Assay (SPR) | EED Protein | Kd: 1.5 nM | [4] | |

| MAK683 | EED-H3K27me3 Binding | Biochemical | IC50: 6.2 nM | [12] |

| Cellular H3K27me3 Assay | Karpas-422 cells | IC50: 37 nM | [12] | |

| Antiproliferative Assay | Karpas-422 cells | IC50: 28 nM | [12] | |

| BR-001 | EED-H3K27me3 Binding | Biochemical | IC50: 4.5 nM | [10] |

| Cellular H3K27me3 ELISA | Karpas-422 cells | Significant Reduction | [10] | |

| Antiproliferative Assay | Karpas-422 cells | Potent Activity | [10] | |

| UNC5114 | Binding Assay | EED Protein | Kd: 1.14 µM | [8] |

| PRC2 HMT Assay | Biochemical | Allosteric Inhibition | [8][13] | |

| DC-PRC2in-01 | Antiproliferative Assay | SU-DHL4 cells | IC50: 5.87 µM | [4] |

| Antiproliferative Assay | Pfeiffer cells | IC50: 5.97 µM | [4] |

Key Experimental Protocols

Characterizing EED inhibitors involves a series of biochemical, biophysical, and cell-based assays to confirm their mechanism of action and determine their potency.

Caption: A typical workflow for the discovery and characterization of novel EED inhibitors.

EED-H3K27me3 Competition Binding Assay (AlphaScreen)

This assay directly measures the ability of a compound to disrupt the interaction between EED and an H3K27me3 peptide.

-

Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. A His-tagged EED protein is captured by nickel-coated acceptor beads, and a biotinylated H3K27me3 peptide is captured by streptavidin-coated donor beads. Binding between EED and the peptide brings the beads together, generating a signal. A competitive inhibitor will disrupt this interaction, leading to a dose-dependent decrease in the signal.[14]

-

General Protocol:

-

Serially dilute test compounds in DMSO and add to a 384-well microplate.

-

Add a solution containing His-tagged EED protein (e.g., 30 nM) and biotinylated H3K27me3 peptide (e.g., 15 nM) in an appropriate assay buffer (e.g., 25 mM HEPES, pH 8.0, 0.02% Tween-20).[14]

-

Incubate for a defined period (e.g., 20 minutes) to allow binding to reach equilibrium.

-

Add a suspension of streptavidin-donor and nickel-acceptor beads.

-

Incubate in the dark (e.g., 1 hour) to allow bead capture.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

PRC2 Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the PRC2 complex and its inhibition by test compounds.

-

Principle: The assay quantifies the transfer of a labeled methyl group from the cofactor S-adenosylmethionine (SAM) to a histone substrate (either a peptide like H3 21-44 or a reconstituted nucleosome).[8][15] Methods include Scintillation Proximity Assay (SPA) using ³H-labeled SAM or LC-MS based methods that detect the formation of the co-product S-adenosylhomocysteine (SAH).[8][14]

-

General Protocol (SPA-based):

-

Prepare a reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 5 mM DTT) containing the PRC2 enzyme complex (e.g., 20 nM), a biotinylated histone H3 peptide substrate (e.g., 1 µM), and the test compound at various concentrations.[8]

-

Initiate the reaction by adding ³H-labeled SAM (e.g., 1 µM).[8]

-

Incubate at a controlled temperature (e.g., 23°C) for a set time (e.g., 1 hour).[8]

-

Stop the reaction by adding a strong denaturant like guanidine hydrochloride.[8]

-

Transfer the reaction mixture to a streptavidin-coated SPA plate (e.g., FlashPlate). The biotinylated peptide captures the incorporated tritium label onto the scintillant-coated plate surface.

-

Incubate to allow capture (e.g., 2 hours), then measure the signal using a scintillation counter. The signal is proportional to the enzyme activity.[8]

-

To confirm the allosteric mechanism, the assay can be repeated in the presence of a stimulating H3K27me3 peptide; a true allosteric inhibitor will show a rightward shift in its IC50 curve.[8][16]

-

Cellular H3K27me3 Reduction Assay (ELISA)

This cell-based assay determines if an EED inhibitor can engage its target in a cellular context and reduce the global levels of H3K27me3.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of H3K27me3 relative to the total amount of histone H3 in cell lysates.

-

General Protocol:

-

Culture PRC2-dependent cancer cells (e.g., Karpas-422) and treat with various concentrations of the EED inhibitor for a sufficient duration (e.g., 72 hours).[10]

-

Harvest the cells and perform histone extraction, typically using an acid extraction method.

-

Coat a high-binding ELISA plate with the extracted histones.

-

Probe the wells with a primary antibody specific for H3K27me3 or a control antibody for total Histone H3.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in the histone mark.

-

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This biophysical technique confirms the direct physical binding of a ligand to the EED protein.

-

Principle: The assay measures the thermal stability of a protein by monitoring its unfolding transition as the temperature is increased. The binding of a specific ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[4]

-

General Protocol:

-

Prepare a reaction mixture containing the purified EED protein and a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

-

Add the test compound or a DMSO control.

-

Place the mixture in a real-time PCR instrument.

-

Apply a thermal gradient, slowly increasing the temperature while continuously monitoring fluorescence.

-

The temperature at which the fluorescence signal is maximal (inflection point of the curve) is the Tm.

-

A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.[4]

-

Conclusion and Future Perspectives

The allosteric inhibition of PRC2 by targeting the EED subunit has emerged as a compelling and clinically validated therapeutic strategy.[12] EED inhibitors like EED226, A-395, and MAK683 have demonstrated robust preclinical efficacy, effectively reducing H3K27me3 levels, inhibiting the proliferation of PRC2-dependent cancer cells, and causing tumor regression in xenograft models.[4][7][17] This approach provides a distinct mechanism of action compared to direct EZH2 catalytic inhibitors and may offer a solution to acquired resistance.

Future research in this area is likely to focus on developing next-generation EED inhibitors with improved pharmacokinetic and pharmacodynamic properties. Furthermore, exploring the therapeutic potential of EED-targeted approaches beyond small molecule inhibitors, such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of EED, represents an exciting new frontier for disabling the PRC2 complex in cancer.[7] Combination therapies, potentially pairing EED inhibitors with other epigenetic drugs or immunotherapies, also hold significant promise for achieving more durable clinical responses.[10]

References

- 1. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]

- 2. PRC2 functions in development and congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRC2 - Wikipedia [en.wikipedia.org]

- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the development of EED inhibitors to disable the PRC2 function - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of oncogenic histone H3K27M inhibition of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro histone methyltransferase assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Dawn of a New Epigenetic Frontier: A Technical Guide to the Discovery of Small Molecule Inhibitors of EED

For Researchers, Scientists, and Drug Development Professionals

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator, essential for maintaining transcriptional repression and cellular identity. Its catalytic subunit, EZH2, has long been a focus of drug discovery efforts. However, the emergence of resistance to EZH2 inhibitors has spurred the exploration of alternative therapeutic strategies. A promising new approach is to target the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex. This technical guide provides an in-depth overview of the discovery and development of small molecule inhibitors of EED, offering a valuable resource for researchers in the field.

The PRC2 Signaling Pathway and the Role of EED

The PRC2 complex is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing. The core components of PRC2 are EZH2, SUZ12, and EED. EED plays a crucial scaffolding role, stabilizing the complex and enabling the catalytic activity of EZH2.[1][2][3] Furthermore, EED contains an aromatic cage that recognizes and binds to the trimethylated H3K27 (H3K27me3) mark, an interaction that allosterically enhances the methyltransferase activity of PRC2, creating a positive feedback loop for gene silencing.[3][4][5] Small molecule inhibitors of EED typically function by binding to this aromatic cage, competitively inhibiting the binding of H3K27me3 and thereby disrupting the allosteric activation of PRC2.[6][7] This leads to a reduction in H3K27 methylation and the reactivation of silenced tumor suppressor genes.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EED Ligand Binding to the H3K27me3 Pocket

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical interaction between the Embryonic Ectoderm Development (EED) protein and the trimethylated histone H3 at lysine 27 (H3K27me3). This binding event is a cornerstone of Polycomb Repressive Complex 2 (PRC2) regulation and presents a compelling target for epigenetic therapies.

Introduction: The Central Role of EED in PRC2 Function

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for silencing gene expression, which is crucial for cellular differentiation and development.[1][2] The core of PRC2 consists of three subunits: EZH2, the catalytic subunit that methylates H3K27; SUZ12, a structural component; and EED, a regulatory subunit.[2][3]

EED's primary role is to recognize and bind to the H3K27me3 mark, the very product of PRC2's enzymatic activity.[4][5] This binding event is not merely for anchoring the complex; it triggers a powerful allosteric activation of EZH2's methyltransferase activity.[2][6] This positive feedback loop is essential for propagating and maintaining the H3K27me3 repressive mark across chromatin domains.[5][6] Dysregulation of this mechanism is implicated in numerous cancers, making the EED-H3K27me3 interaction a prime target for therapeutic intervention.[7] Small-molecule inhibitors that bind to the H3K27me3 pocket on EED can allosterically inhibit PRC2, offering a distinct mechanism from the more common EZH2 catalytic inhibitors.[3][8]

Structural Basis of H3K27me3 Recognition

The binding of H3K27me3 to EED occurs in a specialized pocket on the EED surface. This pocket is often referred to as an "aromatic cage" due to the key residues that form it.

-

The Aromatic Cage: The trimethylated lysine side chain of H3K27 inserts into a pocket formed by four aromatic residues on EED: Phenylalanine 97 (F97), Tyrosine 148 (Y148), and Tyrosine 365 (Y365).[7][9] These residues engage in hydrophobic and cation-π interactions with the positively charged trimethylammonium group of the lysine, anchoring the histone tail to the EED protein.[9]

-

Allosteric Activation Mechanism: The binding of H3K27me3 to this EED pocket induces a significant conformational change in an adjacent motif on the EZH2 subunit, known as the Stimulation-Responsive Motif (SRM).[4][6] This stabilization of the SRM enhances the catalytic efficiency of the EZH2 SET domain, leading to increased methylation of H3K27 on neighboring nucleosomes.[2][6] This mechanism allows for the spreading of the repressive H3K27me3 mark along the chromatin fiber.[5]

Quantitative Binding Data

The affinity of various ligands for the EED H3K27me3 pocket has been quantified using several biophysical techniques. Small-molecule inhibitors have been developed that demonstrate significantly higher affinity for this pocket than the natural H3K27me3 peptide.

| Ligand | Method | Binding Affinity (Kd / IC50) | Stoichiometry (N) | Reference(s) |

| Natural Peptides | ||||

| H3K27me3 Peptide | Various | ~40 µM (Kd) | N/A | [5] |

| Jarid2-K116me3 Peptide | Various | ~3.4 µM (Kd) | N/A | [5] |

| Small-Molecule Inhibitors | ||||

| EED226 | ITC | 82 nM (Kd) to EED | 1:1 | [7] |

| EED226 | ITC | 114 nM (Kd) to PRC2 | 1:1 | [7] |

| A-395 | Various | Potent Binder (Value not specified) | N/A | [8] |

| UNC5114 | Various | 1.14 ± 0.14 μM (Kd) | N/A | [5] |

Signaling Pathways and Mechanisms of Action

The interaction between EED and H3K27me3 is a key step in the PRC2 signaling pathway, leading to gene silencing. Inhibitors targeting this interaction disrupt this pathway.

Caption: Allosteric activation of the PRC2 complex.

Caption: Mechanism of PRC2 inhibition via EED pocket binders.

Experimental Protocols

Characterizing the EED-H3K27me3 interaction and identifying inhibitors require a suite of biophysical and cellular assays.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard, label-free technique used to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11]

Methodology:

-

Preparation: A solution of the purified EED protein is placed in the sample cell of the calorimeter. A solution of the ligand (e.g., H3K27me3 peptide or a small-molecule inhibitor) at a higher concentration is loaded into a titration syringe. Both solutions must be in identical, precisely matched buffer to minimize heats of dilution.[11]

-

Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed.

-

Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell after each injection. This differential power required to maintain zero temperature difference between the cells is recorded as a heat pulse.

-

Data Analysis: The integrated heat from each injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model (e.g., a single binding site model) to determine the dissociation constant (Kd), binding stoichiometry (N), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[10]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based, no-wash immunoassay commonly used for high-throughput screening (HTS) of inhibitors.[12][13]

Methodology:

-

Principle: The assay relies on two types of beads: Donor beads (containing a photosensitizer) and Acceptor beads (containing a chemiluminescent precursor). When the beads are brought into close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[14]

-

Assay Setup (Competition Mode):

-

Components: Biotinylated anti-Histone H3 antibody, Streptavidin-coated Donor beads, and an antibody specific to the H3K27me3 mark conjugated to Acceptor beads.[12][13]

-

Procedure: In the wells of a microplate, the EED protein is incubated with the H3K27me3 peptide, the anti-H3K27me3 Acceptor beads, and the biotinylated anti-H3 antibody.[15] The Streptavidin Donor beads are then added. This brings the Donor and Acceptor beads into proximity, generating a strong signal.

-

-

Inhibitor Screening: Test compounds are added to the mixture. If a compound binds to the EED pocket, it displaces the H3K27me3 peptide. This prevents the formation of the bead-protein complex, leading to a dose-dependent decrease in the AlphaLISA signal.[15] The IC50 value can then be calculated.

Fluorescence Polarization (FP)

FP is a solution-based technique used to monitor binding events in real-time. It is well-suited for HTS and for determining binding affinities.[16]

Methodology:

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (the "tracer," e.g., a TAMRA-labeled H3K27me3 peptide). When the tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When it binds to a much larger protein like EED, its tumbling slows significantly, and the emitted light remains highly polarized.[16]

-

Assay Setup (Competition Mode):

-

A constant concentration of EED and the fluorescently labeled H3K27me3 peptide are incubated to form a complex, resulting in a high polarization signal.

-

Increasing concentrations of an unlabeled competitor compound are added.

-

The competitor displaces the fluorescent tracer from the EED binding pocket, causing the tracer to tumble freely again and leading to a decrease in the polarization signal.

-

-

Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

Therapeutic Implications and Future Directions

Targeting the EED-H3K27me3 interaction is a validated and promising strategy for cancer therapy, particularly for PRC2-dependent cancers like diffuse large B-cell lymphoma (DLBCL).[8][17]

-

Overcoming Resistance: EED inhibitors offer a crucial advantage over EZH2 catalytic inhibitors. Some lymphomas develop resistance to EZH2 inhibitors through mutations in the EZH2 gene. Since EED inhibitors act via an allosteric mechanism, they remain effective against these resistant mutant forms of EZH2.[3][8]

-

Novel Mechanism of Action: By preventing the allosteric activation of PRC2, EED inhibitors lead to a global reduction in H3K27me3 levels, reactivating silenced tumor suppressor genes.[18] This disruption of the PRC2 complex can also lead to the degradation of EZH2 protein, providing a dual mechanism of action.[16]

-

Clinical Development: Several small-molecule EED inhibitors have been discovered, including EED226 and A-395.[8] This has paved the way for clinically investigated compounds such as MAK683, which have shown promise in treating various malignancies.[18]

The continued exploration of the EED-H3K27me3 binding pocket will fuel the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, broadening the therapeutic potential of targeting this key epigenetic interaction.

References

- 1. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of oncogenic histone H3K27M inhibition of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of histone H3K27 trimethylation by an active polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Binding of different histone marks differentially regulates the activity and specificity of polycomb repressive complex 2 (PRC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. revvity.com [revvity.com]

- 14. revvity.com [revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EED-EZH2 Protein-Protein Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator frequently dysregulated in various cancers. Its catalytic activity, primarily mediated by the EZH2 subunit, is dependent on the protein-protein interaction (PPI) with EED. Targeting this EED-EZH2 interaction has emerged as a promising therapeutic strategy to inhibit PRC2 function, offering potential advantages over traditional active-site inhibitors, including the ability to overcome certain forms of drug resistance. This guide provides a comprehensive technical overview of the current landscape of EED-EZH2 PPI inhibitors, detailing their mechanism of action, quantitative biochemical and cellular data, key experimental methodologies, and the underlying signaling pathways.

The EED-EZH2 Interaction: A Critical Node in PRC2 Function

The PRC2 complex is a multi-protein assembly responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] The core components of PRC2 include EZH2 (or its homolog EZH1), EED, and SUZ12.[2] EZH2 contains the catalytic SET domain responsible for methyltransferase activity. However, the stability and enzymatic activity of EZH2 are critically dependent on its interaction with EED.[3]

EED functions as a scaffold, and its interaction with a specific helical domain of EZH2 is essential for maintaining the structural integrity and catalytic competence of the PRC2 complex.[4][5] Furthermore, EED contains a binding pocket that recognizes H3K27me3, leading to allosteric activation of PRC2's methyltransferase activity and facilitating the propagation of the repressive mark along the chromatin.[6][7]

Inhibitors that disrupt the EED-EZH2 interaction prevent the proper assembly and function of the PRC2 complex. This leads to a reduction in global H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell proliferation.[4][8] A key advantage of this approach is that it can also lead to the degradation of the EZH2 protein, a distinct mechanism compared to catalytic inhibitors.[4][5]

Quantitative Data for Key EED-EZH2 Inhibitors

The following tables summarize the quantitative data for representative EED-EZH2 protein-protein interaction inhibitors.

Table 1: Biochemical Activity of EED-EZH2 Inhibitors

| Inhibitor | Type | Target | Assay | IC50 | Ki | Kd | Reference(s) |

| A-395 | Small Molecule | EED | PRC2 enzymatic assay | 18 nM | - | - | [9][10] |

| EED-H3K27me3 peptide binding | TR-FRET | 7 nM | - | - | [9] | ||

| EED226 | Small Molecule | EED (allosteric) | PRC2 enzymatic assay (H3K27me0 peptide) | 23.4 nM | - | - | [11][12] |

| PRC2 enzymatic assay (mononucleosome) | 53.5 nM | - | - | [11][12] | |||

| EED binding | - | - | 82 nM | [11] | |||

| SAH-EZH2 | Stapled Peptide | EED-EZH2 PPI | EED binding | - | - | 320 nM | [13] |

| Astemizole | Small Molecule | EED-EZH2 PPI | EED-EZH2 interaction | - | 23.01 µM | - | [14] |

| DC-PRC2in-01 | Small Molecule | EED-EZH2 PPI | EED binding | - | - | 4.56 µM | [15] |

| EED-EZH2 interaction | Fluorescence Polarization | 4 µM | - | - | [16] | ||

| Apomorphine hydrochloride | Small Molecule | EED-EZH2 PPI | EED-EZH2 interaction | 15.50 µM | - | - | [17] |

| LG1980 | Small Molecule | EED-EZH2 PPI | Cell Viability (ARCaPE) | 2.4 µM | - | - | [18] |

| Cell Viability (C4-2) | 3.1 µM | - | - | [18] |

Table 2: Cellular Activity of EED-EZH2 Inhibitors

| Inhibitor | Cell Line | Assay | IC50 | Reference(s) |

| A-395 | Pfeiffer (DLBCL) | H3K27me3 reduction | 90 nM | [9] |

| EED226 | G401 | H3K27 methylation | 0.22 µM | [19] |

| Karpas-422 | Antiproliferative | 0.08 µM | [19] | |

| DC-PRC2in-01 | SU-DHL4 | Antiproliferative | 5.87 µM | [17] |

| Pfeiffer | Antiproliferative | 5.97 µM | [17] | |

| SAH-EZH2 | MLL-AF9 leukemia cells | Antiproliferative | ~10 µM | [4] |

Experimental Protocols for Key Assays

The discovery and characterization of EED-EZH2 inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for three key experimental approaches.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to directly measure the binding of an inhibitor to EED or the disruption of the EED-EZH2 interaction.

-

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., allophycocyanin or a small molecule dye) when they are in close proximity. For an EED binding assay, a tagged EED protein (e.g., His-tagged) is incubated with a fluorescently labeled tracer that binds to the same site as the inhibitor.[20] Displacement of the tracer by a test compound results in a decrease in the FRET signal.

-

Methodology:

-

Reagents:

-

Purified, tagged EED protein (e.g., His-tagged).

-

Fluorescently labeled tracer peptide or small molecule known to bind EED.

-

TR-FRET donor (e.g., anti-His antibody conjugated to Europium).

-

TR-FRET acceptor (e.g., streptavidin-conjugated allophycocyanin if the tracer is biotinylated).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

Add a fixed concentration of EED protein and the fluorescent tracer to the wells of a microplate.

-

Add serial dilutions of the test compounds.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Add the TR-FRET donor and acceptor reagents.

-

Incubate for another period (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based assay used to measure the disruption of the EED-EZH2 protein-protein interaction.[3]

-

Principle: This assay utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One protein (e.g., GST-tagged EZH2) is captured by donor beads, and the interacting partner (e.g., FLAG-tagged EED) is captured by acceptor beads.[3] Inhibitors that disrupt this interaction will separate the beads, leading to a decrease in the signal.

-

Methodology:

-

Reagents:

-

Procedure:

-

Incubate GST-EZH2, FLAG-EED, and the test compound in a microplate for a defined period (e.g., 1 hour at room temperature) to allow for inhibitor binding.[3]

-

Add a mixture of donor and acceptor beads.[3]

-

Incubate for another hour at room temperature in the dark.[3]

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to monitor the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[21] It is well-suited for high-throughput screening of EED-EZH2 inhibitors.[3]

-

Principle: A small, fluorescently labeled peptide derived from the EZH2-binding domain of EED rotates rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger EED protein, its rotation slows down, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the tracer from EED, causing a decrease in polarization.

-

Methodology:

-

Reagents:

-

Procedure:

-

Add a fixed concentration of the fluorescent tracer and EED protein to the wells of a black microplate.

-

Add serial dilutions of the test compounds.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.

-

Calculate the IC50 from the resulting dose-response curve.

-

-

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

PRC2 Signaling Pathway and Inhibition

The following diagram illustrates the core components of the PRC2 complex, its catalytic activity, and the mechanism of action of EED-EZH2 PPI inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Astemizole arrests the proliferation of cancer cells by disrupting the EZH2-EED interaction of polycomb repressive complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Guided Development of Small-Molecule PRC2 Inhibitors Targeting EZH2-EED Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to PROTAC-Mediated Degradation of the EED Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the development and characterization of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).

Introduction: Targeting EED within the PRC2 Complex